molecular formula C14H11Cl2NO3 B2443638 Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 242797-27-9

Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B2443638
CAS No.: 242797-27-9
M. Wt: 312.15
InChI Key: GCPWNTOCVXRZQV-UHFFFAOYSA-N
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Description

Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a 2,4-dichlorobenzyl group and a methyl ester functional group. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2,4-Dichlorobenzyl Group: This step involves the substitution of the pyridine ring with a 2,4-dichlorobenzyl group using reagents such as 2,4-dichlorobenzyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The 2,4-dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it useful in studying biochemical pathways and interactions.

    Medicine: It has potential therapeutic applications due to its biological properties, including antimicrobial and anti-inflammatory effects.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulphonyl)-3H-benzimidazole-5-carboxamide: Known for its insulin resistance improvement properties.

    (S)-1-(2,4-Dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide: A full agonist of the CB1 receptor with orexant effects.

Uniqueness

Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a 2,4-dichlorobenzyl group and a methyl ester functional group sets it apart from other similar compounds, making it valuable for various applications.

Properties

IUPAC Name

methyl 1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-14(19)10-3-5-13(18)17(8-10)7-9-2-4-11(15)6-12(9)16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPWNTOCVXRZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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